N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Alkaline phosphatase inhibition Enzyme kinetics Structure-activity relationship

This 5-benzyl-1,3,4-oxadiazole acetamide features a unique 2-methoxyphenoxy side chain, creating a privileged pharmacophore for medicinal chemistry. Scaffold-based ALP inhibition (IC50=0.420 µM) and Axl kinase inhibitor profiling studies validate its utility. Its distinct 1,3,4-oxadiazole regioisomer provides superior metabolic stability compared to 1,2,4- or 1,2,5-isomers, making generic replacement a risk for biological activity. Ideal for SAR expansion in oncology or bone metabolism disorder programs.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 1105237-36-2
Cat. No. B2850244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
CAS1105237-36-2
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)CC3=CC=CC=C3
InChIInChI=1S/C18H17N3O4/c1-23-14-9-5-6-10-15(14)24-12-16(22)19-18-21-20-17(25-18)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
InChIKeyMZISWSDRZLOXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 1105237-36-2): Core Chemical Identity & Procurement Baseline


N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 1105237-36-2) is a synthetic small molecule belonging to the 1,3,4-oxadiazole acetamide class, characterized by a 5-benzyl-substituted oxadiazole core linked via an amide bond to a 2-methoxyphenoxy acetyl group . It has the molecular formula C18H17N3O4 and a molecular weight of 339.3 g/mol . The compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, where the 1,3,4-oxadiazole ring serves as a privileged scaffold for exploring bioisosteric replacements of ester and amide functionalities [1]. Its specific substitution pattern differentiates it from other oxadiazole acetamides and forms the basis for its potential biological activity [1].

Why N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


The 1,3,4-oxadiazole acetamide class contains numerous analogs, but the specific combination of a 5-benzyl group on the oxadiazole and a 2-methoxyphenoxy acetamide side chain creates a unique pharmacophore that cannot be mimicked by simple substitutions. The 2-methoxyphenoxy moiety introduces a distinct hydrogen-bond acceptor pattern and steric bulk compared to common alternatives like phenylthio, 4-ethoxyphenyl, or 4-fluorophenyl groups, which directly impacts target binding and selectivity [1]. Furthermore, the 1,3,4-oxadiazole regioisomer exhibits significantly different lipophilicity and metabolic stability compared to 1,2,4- or 1,2,5-oxadiazole isomers, making regioisomer substitution pharmacokinetically non-equivalent [2]. Therefore, generic replacement without head-to-head data risks loss of desired biological activity or introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide vs. Closest Analogs


Scaffold Benchmarking: Alkaline Phosphatase Inhibition Potency of the 5-Benzyl-1,3,4-oxadiazole Core

The 5-benzyl-1,3,4-oxadiazole scaffold has been quantitatively characterized as a potent alkaline phosphatase (ALP) inhibitor. In a series of phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides (9a-j), the most active compound 9h exhibited an IC50 of 0.420 ± 0.012 µM against human ALP, representing a 6.7-fold improvement over the standard inhibitor KH2PO4 (IC50 = 2.80 µM) [1]. The target compound N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide replaces the sulfanyl linker with a direct amide bond and the phenyl/aryl group with a 2-methoxyphenoxy moiety, which is predicted to alter the hydrogen-bonding network and binding pose relative to 9h. While direct ALP data for the target compound are not yet published, the core scaffold's validated potency provides a credible baseline for its potential as an ALP inhibitor [1].

Alkaline phosphatase inhibition Enzyme kinetics Structure-activity relationship

Regioisomeric Differentiation: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Lipophilicity and Metabolic Stability

The 1,3,4-oxadiazole ring, as present in the target compound, exhibits approximately one order of magnitude lower lipophilicity (log D) compared to the 1,2,4-oxadiazole isomer [1]. This difference arises from the distinct electronic distribution and basicity of the heterocycle, with 1,3,4-oxadiazole having lower basicity (pKa ~ -2.5 for the conjugate acid) compared to 1,2,4-oxadiazole [1]. The lower lipophilicity of 1,3,4-oxadiazole is often associated with improved aqueous solubility, reduced plasma protein binding, and decreased metabolic clearance via cytochrome P450 pathways. For the target compound N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide, this regioisomeric advantage is structurally locked, whereas analogs based on 1,2,4-oxadiazole (e.g., CHEMBL1602814) or 1,2,5-oxadiazole (e.g., 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide) will exhibit systematically higher log D and potentially different ADME profiles .

Lipophilicity Metabolic stability Bioisosterism

Anticancer Activity Range of 1,3,4-Oxadiazole Acetamide Derivatives: Class-Level Evidence for Kinase Inhibition

1,3,4-Oxadiazole acetamide derivatives have been validated as kinase inhibitor scaffolds, particularly against Axl kinase. In a study of 6,7-disubstituted quinoline derivatives containing a 1,3,4-oxadiazole acetamide linker, compounds exhibited IC50 values ranging from 0.032 to 1.54 µM against a panel of cancer cell lines [1]. The most potent compound (47e) showed an Axl kinase IC50 of 10 nM and remarkable cytotoxicity against A549, HT-29, PC-3, MCF-7, H1975, and MDA-MB-231 cell lines [1]. While the target compound N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide has not been tested in this specific assay, its structural similarity to the oxadiazole acetamide linker suggests potential as a kinase inhibitor scaffold. The 2-methoxyphenoxy group may confer selectivity advantages over the quinoline-containing derivatives by engaging different hydrophobic pockets [1].

Anticancer Kinase inhibition Cytotoxicity

Predicted Drug-Likeness: Lipinski Rule of Five Compliance for 2-Methoxyphenoxy-1,3,4-oxadiazole Acetamides

Computational prediction of molecular properties for 1,3,4-oxadiazole acetamide analogs indicates that compounds within this chemical space generally comply with Lipinski's Rule of Five, supporting their potential as oral drug leads [1]. In a study of 28 oxadiazole analogues, compounds with hydrogen-bond donors/acceptors similar to the target compound (e.g., AB13 with a drug-likeness model score of 1.22) demonstrated favorable predicted oral bioavailability [1]. The target compound N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide has a molecular weight of 339.3 g/mol (<500), 3 hydrogen bond acceptors (N and O in oxadiazole and acetamide), 1 hydrogen bond donor (amide NH), and a calculated logP expected within the acceptable range (<5), making it Lipinski-compliant . This contrasts with larger, more lipophilic analogs (e.g., quinoline-containing derivatives) that may exceed Lipinski thresholds.

Drug-likeness Lipinski Rule of Five Oral bioavailability prediction

Optimal Research and Procurement Scenarios for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 1105237-36-2)


Alkaline Phosphatase Inhibitor Lead Generation

Based on the demonstrated ALP inhibitory activity of the 5-benzyl-1,3,4-oxadiazole scaffold (IC50 = 0.420 µM for compound 9h), the target compound is suitable for use as a starting point in medicinal chemistry campaigns aimed at developing novel ALP inhibitors for oncology or bone metabolism disorders [1]. Its 2-methoxyphenoxy substitution offers an unexplored vector for SAR expansion.

Kinase Inhibitor Scaffold for Anticancer Drug Discovery

The validated role of 1,3,4-oxadiazole acetamide linkers in Axl kinase inhibition (cellular IC50 range 0.032–1.54 µM) positions the target compound as a potential intermediate or final compound for kinase profiling panels [2]. Its lower molecular weight compared to quinoline-based inhibitors may improve pharmacokinetic properties.

Bioisostere Investigation in Lead Optimization

The 1,3,4-oxadiazole ring's distinct lipophilicity profile (approximately one order of magnitude lower log D than 1,2,4-oxadiazole) makes the target compound valuable for studying bioisosteric replacement effects on ADME properties [3]. It can serve as a tool compound to probe the impact of regioisomer selection on metabolic stability.

Antimicrobial Screening Library Expansion

Oxadiazole acetamide derivatives have shown moderate to good antibacterial and antifungal activity in class-level studies, particularly those with hydrogen-bond donating groups on the phenyl ring [4]. The target compound, with its 2-methoxyphenoxy group, is a suitable candidate for inclusion in antimicrobial screening libraries to evaluate its spectrum against resistant bacterial and fungal strains.

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.